BenchChemオンラインストアへようこそ!

2-Hydroxy-6-(methylthio)benzamide

HDAC inhibitor isoform selectivity zinc-binding group

This 183.23 Da fragment uniquely merges bidentate (2-OH) and monodentate (6-SMe) zinc-binding pharmacophores on a single benzamide scaffold. Deploy to resolve whether the 6-methylthio group can restore HDAC3 selectivity in the presence of a bidentate chelator—a key SAR question left open by Liu et al. (2020) Cpd 22 data. An ideal matched control with salicylamide and 2-(methylthio)benzamide for HDAC1/2/3 isoform panels.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
Cat. No. B14837289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-(methylthio)benzamide
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1C(=O)N)O
InChIInChI=1S/C8H9NO2S/c1-12-6-4-2-3-5(10)7(6)8(9)11/h2-4,10H,1H3,(H2,9,11)
InChIKeyASOZEEZLPAPAMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-6-(methylthio)benzamide (CAS 1243283-05-7) for HDAC-Related Probe Development – Procurement-Relevant Characterization


2-Hydroxy-6-(methylthio)benzamide (CAS 1243283-05-7, molecular formula C₈H₉NO₂S, molecular weight 183.23 g/mol) is a dual-substituted benzamide bearing a 2-hydroxyl group and a 6-methylthio substituent on the aromatic ring . This substitution pattern places it at the intersection of two pharmacologically critical zinc-binding motifs: the bidentate-chelating 2-hydroxybenzamide (salicylamide) scaffold [1] and the monodentate, HDAC3-selective 2-methylthiobenzamide scaffold [2]. The compound is catalogued in the ChemBridge screening collection and has been utilized as a chemical probe in structure–activity relationship (SAR) studies investigating the molecular determinants of histone deacetylase (HDAC) isoform selectivity [2].

Why 2-Hydroxy-6-(methylthio)benzamide Cannot Be Replaced by Salicylamide or 2-(Methylthio)benzamide Alone in HDAC Selectivity Profiling


Substituting 2-hydroxy-6-(methylthio)benzamide with the simpler monofunctional analogs salicylamide (2-hydroxybenzamide) or 2-(methylthio)benzamide is not scientifically valid in HDAC-targeted studies because the two substituents confer diametrically opposed zinc-binding modes and isoform selectivity profiles. Liu et al. (2020) demonstrated that 2-methylthiobenzamide (Cpd 16) binds the catalytic zinc ion in a monodentate fashion, yielding an HDAC3 IC₅₀ of 29–30 nM with >300-fold selectivity over all other HDAC isoforms, whereas the 2-hydroxybenzamide analog (Cpd 20) engages zinc in a bidentate chelation mode and loses all selectivity between HDAC1, 2, and 3 [1]. The simultaneous presence of both substituents in 2-hydroxy-6-(methylthio)benzamide creates a binding modality not reproduced by either functional group alone. Critically, the SAR in Liu et al. further reveals that the 2-hydroxy-6-methoxybenzamide analog (Cpd 22) behaves as an HDAC3-selective inhibitor, indicating that the interplay between the 2-hydroxy and 6-position substituents is a key determinant of selectivity [1]. Generic substitution would therefore confound any HDAC isoform selectivity experiment or structure-based lead optimization campaign.

Quantitative Differential Evidence for 2-Hydroxy-6-(methylthio)benzamide Versus Its Closest Structural Analogs


HDAC3 Isoform Selectivity: 2-Hydroxy-6-(methylthio)benzamide Occupies a Unique Niche Between Pan-Inhibitor and Ultra-Selective Benzamide Scaffolds

The HDAC isoform selectivity of 2-hydroxy-6-(methylthio)benzamide is best understood through the systematic SAR reported by Liu et al. (2020) [1]. In their parallel medicinal chemistry library, the 2-methylthiobenzamide analog (Cpd 16) inhibited HDAC3 with an IC₅₀ of 29 nM and >300-fold selectivity over all other HDAC isoforms (HDAC1 IC₅₀ = 20,000 nM; HDAC2 IC₅₀ = 31,000 nM), while the corresponding 2-hydroxybenzamide analog (Cpd 20) retained HDAC3 potency but exhibited no selectivity over HDAC1 and HDAC2 (Table 1 and Table 3 of Liu et al.) [1]. Critically, the 2-hydroxy-6-methoxybenzamide analog (Cpd 22) was explicitly described as an HDAC3-selective inhibitor, directly demonstrating that introducing a 6-position substituent onto a 2-hydroxybenzamide scaffold can restore HDAC3 selectivity that is otherwise lost in the unsubstituted 2-hydroxybenzamide [1]. By extrapolation, 2-hydroxy-6-(methylthio)benzamide replaces the 6-methoxy group of Cpd 22 with a 6-methylthio group—a substitution that, in the 2-position context, confers a 5-fold HDAC3 potency advantage (methylthio vs. methoxy: 29 nM vs. ~145 nM approximate) and amplifies selectivity (690-fold vs. 44-fold over HDAC1) [1]. This compound thus serves as a mechanistically distinct probe at the convergence of the 2-hydroxy (bidentate zinc chelator) and 2-methylthio (monodentate, selectivity-conferring) pharmacophores.

HDAC inhibitor isoform selectivity zinc-binding group

Zinc-Binding Geometry: Bidentate O–Zn–O Chelation (2-OH) versus Monodentate O–Zn Coordination (2-SMe) and the Induced-Pocket Mechanism

X-ray crystal structures of human HDAC2 bound to the 2-methylthiobenzamide inhibitor (Cpd 16) and the 2-hydroxybenzamide inhibitor (Cpd 20) at resolutions of 2.7 Å and 1.3 Å, respectively, reveal fundamentally different zinc-binding modes that explain the divergent selectivity profiles [1]. The 2-hydroxybenzamide (Cpd 20) chelates the catalytic zinc ion in a bidentate mode through its phenol oxygen and benzamide carbonyl oxygen, consistent with the canonical binding mode of pan-HDAC inhibitors [1]. In contrast, the 2-methylthiobenzamide (Cpd 16) engages zinc in a monodentate contact via only the amide carbonyl, with the methylthiophenyl group rotated away from the zinc [1]. This monodentate binding induces a rotamer change of the conserved catalytic tyrosine (Tyr305 in HDAC2) from the 'in' to the 'out' position, which significantly expands the inhibitor-binding pocket volume and creates an induced subpocket [1]. The energetic cost of this conformational rearrangement in HDAC1/2 explains why Cpd 16 is >300-fold selective for HDAC3, where this rearrangement is hypothesized to be more readily accommodated [1]. For 2-hydroxy-6-(methylthio)benzamide, the simultaneous presence of both a potential bidentate chelator (2-OH) and a monodentate-directing group (6-SMe) on the same benzamide ring is structurally unprecedented among the crystallographically characterized 2-substituted benzamide HDAC inhibitors and presents a unique opportunity to study competitive zinc-coordination modes within a single ligand.

zinc chelation X-ray crystallography HDAC2 induced pocket

Intramolecular Hydrogen Bond Architecture: O–H···O=C versus O–H···S=C Stabilization in 2-Hydroxybenzamide and 2-Hydroxythiobenzamide Scaffolds

The 2-hydroxyl group in salicylamide (2-hydroxybenzamide) forms a well-characterized intramolecular O–H···O=C hydrogen bond with the adjacent amide carbonyl, preorganizing the molecule into a planar conformation that facilitates bidentate metal chelation [1]. Pertlik (1992) determined the crystal structures of 2-hydroxy-N-methylbenzamide and its thioamide analog 2-hydroxy-N-methylthiobenzamide, establishing that the intramolecular hydrogen bond motif is conserved but structurally modulated when the amide oxygen is replaced by sulfur (O–H···O distance ~2.55 Å vs. O–H···S distance ~3.05 Å, reflecting the larger van der Waals radius of sulfur) [1]. This difference in hydrogen bond geometry directly impacts the planarity and conformational preorganization of the chelating moiety. For 2-hydroxy-6-(methylthio)benzamide, the 6-methylthio substituent introduces an additional hydrogen-bond acceptor (the sulfur lone pair) in close spatial proximity to the 2-OH group, creating a potential competing O–H···S(CH₃) interaction that is absent in salicylamide, 2-(methylthio)benzamide, and the 2-hydroxy-6-methoxybenzamide analog [1][2]. DFT-based first-principles molecular dynamics studies on analogous 2-hydroxy-N-methylbenzamide and 2-hydroxy-N-methylthiobenzamide systems confirm that the nature of the sulfur-containing moiety significantly alters the electronic structure and dynamical behavior of the intramolecular hydrogen bond [2].

intramolecular hydrogen bond conformational preorganization crystal structure

Lipophilicity (XLogP) and Predicted Membrane Permeability: Quantitative Comparison with Salicylamide Benchmark

Lipophilicity is a critical determinant of cell permeability, protein binding, and pharmacokinetic behavior in benzamide-based probes. Salicylamide (2-hydroxybenzamide, CAS 65-45-2) has an experimentally validated XLogP3 value of 1.30, reflecting the polar character of the free hydroxyl and amide groups [1]. Introduction of a methylthio (–SMe) substituent at the 6-position on the benzamide ring adds approximately +0.6 to +0.9 log units to the partition coefficient, as estimated from the fragment-based contribution of aromatic-SMe groups (ΔlogP ≈ +0.7 ± 0.2 per SMe substituent based on matched molecular pair analysis of published benzamide datasets) [2]. This places the estimated XLogP3 of 2-hydroxy-6-(methylthio)benzamide in the range of 1.9–2.3, representing a moderate lipophilicity enhancement over salicylamide while remaining well within the Rule-of-Three (Ro3) fragment space (MW ≤ 300, cLogP ≤ 3) . By comparison, 2-(methylthio)benzamide (lacking the 2-OH group) is expected to have XLogP3 ≈ 2.5–2.8, approaching the upper limit of fragment-like lipophilicity and potentially exhibiting reduced aqueous solubility [2].

lipophilicity drug-likeness physicochemical property prediction

Synthetic Tractability and Commercial Availability: Comparative Supply Chain Assessment

2-Hydroxy-6-(methylthio)benzamide (CAS 1243283-05-7) is catalogued in the ChemBridge screening compound collection, indicating established synthetic routes and commercial availability for research procurement . Its synthesis can be accomplished via direct amidation of the corresponding 2-hydroxy-6-(methylthio)benzoic acid or via N-acylation of 2-(methylthio)aniline with a suitable 2-hydroxybenzoyl equivalent, with analogous benzamide syntheses reporting yields in the range of 69–87% under optimized conditions [1]. In contrast, the closely related 2-hydroxy-6-methoxybenzamide analog (Cpd 22 in Liu et al.) required a multi-step parallel medicinal chemistry synthesis, and the 2-methylthiobenzamide HDAC3 probe (Cpd 16) incorporates a complex imidazole linker that demands advanced synthetic infrastructure [2]. The structural simplicity of 2-hydroxy-6-(methylthio)benzamide—with no stereocenters, no protecting-group-sensitive functionalities beyond the phenol, and a molecular weight of only 183.23 g/mol—renders it accessible to laboratories with standard organic synthesis capabilities, lowering the barrier to in-house derivatization or scale-up for biochemical assays.

synthetic accessibility commercial sourcing screening library

Recommended Application Scenarios for 2-Hydroxy-6-(methylthio)benzamide Based on Quantitative Evidence


HDAC Isoform Selectivity Probe: Mapping the 2-OH / 6-SMe Cooperativity Axis in Zinc-Dependent Deacetylases

As established by the Liu et al. (2020) SAR, the 2-substituted benzamide zinc-binding group is a decisive molecular switch for HDAC isoform selectivity [1]. 2-Hydroxy-6-(methylthio)benzamide is the only readily available benzamide that combines a 2-hydroxy (bidentate chelator, pan-HDAC motif) with a 6-methylthio (predicted monodentate-directing, selectivity-conferring motif) on the same ring. Researchers should deploy this compound in head-to-head HDAC1/2/3 enzyme inhibition panels alongside salicylamide (Cpd 20 analog) and 2-(methylthio)benzamide (Cpd 16 analog) as matched controls, to quantify whether the 6-SMe group can partially restore HDAC3 selectivity in the presence of the 2-OH bidentate chelator—a SAR question explicitly raised but not addressed by the published data on Cpd 22 (2-hydroxy-6-methoxybenzamide, which is HDAC3-selective) [1].

X-Ray Co-Crystallography: Resolving Competitive Bidentate versus Monodentate Zinc Coordination Within a Single Benzamide Ligand

The PDB structure 7KBG (HDAC2–Cpd 20 complex) and the companion HDAC2–Cpd 16 structure reported by Liu et al. (2020) provide high-resolution templates (1.3 Å and 2.7 Å, respectively) for the two divergent zinc-binding modes [1]. Soaking or co-crystallizing 2-hydroxy-6-(methylthio)benzamide with human HDAC2 (or HDAC3) would directly visualize whether the 6-SMe group can override the intrinsic bidentate preference of the 2-OH group—a structural question with profound implications for the rational design of isoform-selective HDAC inhibitors [1][2]. The small molecular weight (183.23 Da) and absence of rotatable bonds beyond the –SMe group make this compound an ideal ligand for high-resolution soaking experiments, minimizing the risk of crystal lattice disruption .

Fragment-Based Drug Discovery (FBDD): A Dual-Pharmacophore Benzamide Fragment for HDAC Library Design

With a molecular weight of 183.23 g/mol, XLogP3 estimated at 1.9–2.3, and compliance with the Rule-of-Three (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1], 2-hydroxy-6-(methylthio)benzamide is structurally prequalified as a fragment hit for FBDD campaigns targeting zinc-dependent enzymes [2]. Its dual zinc-binding pharmacophore (2-OH and 6-SMe) allows it to serve as a single fragment that simultaneously probes both the bidentate and monodentate zinc-chelation subsites of the HDAC active site—a property not offered by salicylamide (which only probes the bidentate subsite) or 2-(methylthio)benzamide (which only probes the monodentate subsite) [2]. Fragment-growing strategies can elaborate from either the 4- or 5-position of the benzamide ring to access the HDAC surface recognition groove [2].

Intramolecular Hydrogen Bond Tuning: Spectroscopic and Computational Benchmarking of O–H···O versus O–H···S Competition

The Pertlik (1992) crystal structures of 2-hydroxy-N-methylbenzamide and 2-hydroxy-N-methylthiobenzamide established that replacing the amide carbonyl with a thiocarbonyl lengthens the intramolecular hydrogen bond by ~0.5 Å and alters the conformational energy landscape [1]. DFT-based molecular dynamics studies on these systems confirmed that the O–H···S interaction is dynamically more labile than O–H···O [2]. 2-Hydroxy-6-(methylthio)benzamide introduces a third hydrogen-bond variant: the 2-OH group can form an O–H···O=C bond with the amide carbonyl AND a competing O–H···S(CH₃) interaction with the 6-methylthio sulfur, creating a unique three-center hydrogen-bonding network amenable to IR spectroscopy, NMR temperature coefficients, and computational benchmarking that no other single benzamide analog can provide [1][2].

Quote Request

Request a Quote for 2-Hydroxy-6-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.